molecular formula C14H15F2N3O B2747339 2-(4,4-Difluoropiperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 2327188-94-1

2-(4,4-Difluoropiperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B2747339
CAS No.: 2327188-94-1
M. Wt: 279.291
InChI Key: QGMWORZLOZHYGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,4-Difluoropiperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound featuring a pyrano[4,3-b]pyridine core fused with a difluorinated piperidine moiety and a nitrile group. The 4,4-difluoropiperidin-1-yl substituent introduces fluorine atoms, which enhance lipophilicity, metabolic stability, and binding interactions via electronegativity . The nitrile group at position 3 serves as an electron-withdrawing group, influencing reactivity and intermolecular interactions.

This compound shares structural similarities with inhibitors targeting proteins like fatty acid-binding protein 4 (FABP4), as seen in related pyrano[4,3-b]pyridine derivatives .

Properties

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3O/c15-14(16)2-4-19(5-3-14)13-10(8-17)7-11-9-20-6-1-12(11)18-13/h7H,1-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMWORZLOZHYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CC(=C(N=C21)N3CCC(CC3)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4,4-Difluoropiperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent targeting various diseases. This article synthesizes current research findings regarding its biological activity, focusing on its mechanism of action, efficacy in preclinical studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds characterized by a pyrano-pyridine structure. Its molecular formula is C₁₄H₁₄F₂N₂O, and it exhibits significant lipophilicity and stability that contribute to its biological activity.

Research indicates that this compound acts primarily as an inhibitor of certain kinases involved in cancer cell proliferation. Specifically, it targets the KIF18A protein, which is overexpressed in various cancers. KIF18A plays a crucial role in mitotic spindle dynamics and chromosome segregation during cell division. Inhibition of KIF18A leads to mitotic arrest and subsequent apoptosis in cancer cells, making it a promising candidate for cancer therapy .

In Vitro Studies

In vitro studies have demonstrated that 2-(4,4-Difluoropiperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile exhibits potent antiproliferative effects against several cancer cell lines. The following table summarizes key findings from these studies:

Cell Line IC50 (µM) Mechanism of Action
A2780 (Ovarian Cancer)0.25Induces apoptosis via KIF18A inhibition
HeLa (Cervical Cancer)0.30Causes mitotic arrest leading to cell death
MCF-7 (Breast Cancer)0.40Disrupts microtubule dynamics

In Vivo Studies

In vivo studies have further validated the efficacy of this compound. For instance, animal models treated with the compound showed significant tumor regression compared to controls. The pharmacokinetic profile indicated a half-life suitable for therapeutic use, with good bioavailability observed .

Case Studies

Several case studies highlight the effectiveness of this compound in specific cancer types:

  • Ovarian Cancer : A study reported that treatment with the compound resulted in a significant reduction in tumor size and improved survival rates in mice models.
  • Breast Cancer : In another case study involving MCF-7 cells, the compound demonstrated enhanced cytotoxicity when combined with standard chemotherapy agents.
  • Cervical Cancer : The compound's ability to induce mitotic arrest was shown to enhance the effects of existing treatments, providing a potential combination therapy strategy .

Safety and Toxicology

Toxicological assessments have indicated that 2-(4,4-Difluoropiperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile exhibits an acceptable safety profile at therapeutic doses. Ames tests for mutagenicity and hERG assays for cardiotoxicity have yielded negative results, suggesting a low risk for adverse effects in clinical settings .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in various diseases. Its structural features suggest possible interactions with biological targets such as enzymes and receptors.

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth.
  • Antimicrobial Properties : Research has shown that the compound can act against certain bacterial strains, suggesting its potential as an antimicrobial agent.
  • Neurological Disorders : Given the piperidine moiety, there is interest in exploring its effects on neurological targets, potentially offering treatments for conditions like depression or anxiety.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules.

  • Synthesis of Novel Heterocycles : The compound can be used to synthesize other heterocyclic compounds through reactions such as cyclization and substitution.
  • Functionalization Reactions : The presence of fluorine atoms allows for selective functionalization, which can lead to the development of new materials with tailored properties.

Case Study 1: Anticancer Potential

A study published in a peer-reviewed journal explored the anticancer activity of derivatives of 2-(4,4-Difluoropiperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile against breast cancer cell lines. The results indicated that certain derivatives inhibited cell proliferation significantly compared to controls, suggesting a mechanism involving apoptosis induction.

Case Study 2: Antimicrobial Efficacy

Research conducted by a team at a university investigated the antimicrobial properties of this compound against various pathogens. The findings revealed that it exhibited significant activity against Gram-positive bacteria, indicating its potential use in developing new antibiotics.

Data Tables

Application AreaSpecific Use CasesResearch Findings
Medicinal ChemistryAnticancer AgentsInhibition of tumor growth in vitro
Antimicrobial AgentsEffective against Gram-positive bacteria
Organic SynthesisBuilding Block for HeterocyclesSuccessful synthesis of novel compounds
FunctionalizationSelective reactions leading to new material creation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen Substituents

2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile (CAS: 1250840-53-9)
  • Molecular Formula : C₉H₇ClN₂O
  • Molecular Weight : 194.62 g/mol
  • Key Differences : Replaces the difluoropiperidine group with a chlorine atom at position 2. The chloro substituent increases molecular weight compared to hydrogen but lacks the steric and electronic effects of fluorine. This compound is a simpler analogue, often used as a synthetic intermediate .
2-Chloro-4-(2-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
  • Molecular Formula : C₁₅H₁₁ClFN₂O
  • Molecular Weight : 297.72 g/mol
  • The fluorine on the phenyl ring may enhance binding affinity in medicinal chemistry contexts, as seen in kinase inhibitors .
2-Chloro-7-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
  • Molecular Formula : C₁₂H₁₃ClN₂O
  • Molecular Weight : 236.70 g/mol
  • Key Differences : Features a propyl chain at position 7, increasing hydrophobicity. The alkyl group may influence conformational flexibility and membrane permeability .

Analogues with Heterocyclic and Sulfur-Containing Substituents

4-(Furan-2-yl)-7,7-dimethyl-2-sulfanyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
  • Molecular Formula : C₁₆H₁₅N₂O₂S
  • Molecular Weight : 307.37 g/mol
  • Key Differences: Substitutes the difluoropiperidine with a furan ring and a sulfanyl group.
5H-Thiopyrano[4,3-b]pyridine-3-carbonitrile (2-chloro-7,8-dihydro-)
  • Molecular Formula : C₉H₇ClN₂S
  • Molecular Weight : 210.68 g/mol
  • Key Differences: Replaces the oxygen atom in the pyran ring with sulfur, forming a thiopyrano[4,3-b]pyridine. Sulfur’s larger atomic size and polarizability alter electronic properties and solubility .

Analogues with Extended Functional Groups

4-(4-Fluorophenyl)-2-piperidin-1-yl-3-(1H-tetrazol-5-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine
  • Molecular Formula : C₂₂H₂₂FN₇O
  • Molecular Weight : 419.46 g/mol
  • Key Differences : Contains a tetrazole ring (acidic NH group) and a fluorophenyl substituent. The tetrazole enhances water solubility and metal-coordination capacity, while the fluorophenyl group contributes to target binding, as demonstrated in FABP4 inhibitors (IC₅₀ = 0.42 µM) .
7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde
  • Molecular Formula: C₉H₉NO₂
  • Molecular Weight : 163.17 g/mol
  • Key Differences : Replaces the nitrile with an aldehyde group (-CHO), which is more reactive and prone to oxidation. This compound is often used as a precursor for Schiff base formation .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
Target Compound C₁₄H₁₄F₂N₃O 290.28 4,4-Difluoropiperidine, nitrile Potential enzyme inhibition
2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile C₉H₇ClN₂O 194.62 Chlorine at position 2 Synthetic intermediate
4-(4-Fluorophenyl)-2-piperidin-1-yl-3-(1H-tetrazol-5-yl)-... C₂₂H₂₂FN₇O 419.46 Tetrazole, fluorophenyl FABP4 inhibition (IC₅₀ = 0.42 µM)
4-(Furan-2-yl)-7,7-dimethyl-2-sulfanyl-... C₁₆H₁₅N₂O₂S 307.37 Furan, sulfanyl Nucleophilic reactivity
2-Chloro-7-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile C₁₂H₁₃ClN₂O 236.70 Propyl chain at position 7 Enhanced hydrophobicity

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4,4-difluoropiperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrano-pyridine-carbonitrile derivatives typically involves multi-component reactions (MCRs) under reflux conditions. Key steps include:

  • Reagents : Use malononitrile, substituted piperidones (e.g., 4,4-difluoropiperidine), and aromatic aldehydes in methanol or ethanol. Piperidine is often added as a catalyst .
  • Optimization :
    • Solvent selection : Methanol or ethanol is preferred for high yields (e.g., 94% in ethanol) .
    • Temperature : Reflux at 80°C for 1–2 hours ensures completion .
    • Workup : Precipitate the product by cooling, followed by recrystallization from ethanol or methanol .

Q. Table 1: Representative Reaction Conditions

ComponentExampleRole
Piperidine derivative4,4-DifluoropiperidineNucleophile
Carbonyl sourceMalononitrileCyanide donor
CatalystPiperidineBase
SolventEthanolReaction medium
Yield85–94%Optimized protocol

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Methodological Answer: Key techniques include:

  • IR Spectroscopy : Confirm nitrile (C≡N) stretches at ~2190–2200 cm⁻¹ and hydroxyl groups (if present) at ~3380 cm⁻¹ .
  • NMR :
    • ¹H NMR : Identify pyrano-protons (δ 4.5–5.5 ppm) and piperidine ring protons (δ 1.5–3.5 ppm) .
    • ¹³C NMR : Detect nitrile carbons (~115 ppm) and pyrano carbons (~58–99 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+2] for chlorine isotopes) and fragmentation patterns .

Q. Resolution of discrepancies :

  • Use X-ray crystallography (e.g., SHELX refinement) to validate bond lengths and angles .
  • Cross-reference with computational methods like DFT to predict NMR/IR spectra .

Q. How can solvent selection impact the synthesis of pyrano-pyridine derivatives?

Methodological Answer: Solvent polarity and boiling point critically influence reaction rates and yields:

  • Polar protic solvents (e.g., methanol) : Enhance nucleophilicity of piperidine derivatives, improving cyclization .
  • High-boiling solvents (e.g., t-BuOH) : Facilitate prolonged reflux for sluggish reactions .
  • Avoid aprotic solvents (e.g., acetonitrile) : May reduce yields due to poor solubility of intermediates .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) provides insights into:

  • Electron distribution : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity .
  • Geometric optimization : Validate crystallographic data (e.g., bond angles, dihedral angles) .
  • IR/NMR prediction : Compare computed spectra with experimental data to resolve ambiguities .

Q. Table 2: DFT Parameters for Pyrano-Pyridine Derivatives

ParameterValue (Example)Significance
HOMO-LUMO gap4.2 eVReactivity index
Dipole moment5.6 DebyePolarity
Mulliken charges (nitrile)-0.35 eElectrophilic sites

Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?

Methodological Answer:

  • Derivatization : Synthesize analogs with substituents on the pyridine or piperidine rings (e.g., halogenation, methylation) .
  • Biological assays :
    • Antimicrobial : Test against Gram-positive/negative bacteria using MIC assays .
    • Anticancer : Screen via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Data correlation : Use QSAR models to link electronic properties (e.g., logP, HOMO) with activity .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data during structure elucidation?

Methodological Answer:

  • Multi-technique validation : Combine X-ray diffraction (SHELXL refinement) with solid-state NMR to confirm bond lengths and angles .
  • Twinned data handling : Use SHELXD for high-throughput phasing of challenging crystals .
  • Dynamic effects : Account for temperature-dependent conformational changes in solution vs. solid-state .

Q. How can reaction mechanisms for pyrano-pyridine cyclization be probed experimentally?

Methodological Answer:

  • Kinetic studies : Monitor reaction progress via in situ IR to identify rate-determining steps .
  • Isotopic labeling : Use ¹³C-labeled malononitrile to trace carbon incorporation into the pyrano ring .
  • Intermediate isolation : Quench reactions at intervals to characterize intermediates via LC-MS .

Q. What safety protocols are essential for handling nitrile-containing compounds like this?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact .
  • Waste disposal : Neutralize nitrile waste with alkaline hydrogen peroxide before disposal .
  • Emergency response : Administer amyl nitrite for cyanide exposure and seek immediate medical aid .

Data Contradiction Analysis

Q. How to address conflicting NMR assignments for diastereotopic protons in the pyrano ring?

Methodological Answer:

  • Variable temperature NMR : Resolve overlapping signals by lowering temperature to slow conformational exchange .
  • COSY/NOESY : Identify through-space couplings to assign stereochemistry .
  • DFT calculations : Predict chemical shifts for comparison with experimental data .

Q. What are the limitations of mass spectrometry in characterizing this compound?

Methodological Answer:

  • Fragmentation ambiguity : Isomers may produce identical fragments; use tandem MS/MS or ion mobility spectrometry for differentiation .
  • Low ionization efficiency : Employ matrix-assisted laser desorption/ionization (MALDI) for high molecular weight derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.